molecular formula C19H22O2 B11829737 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene

2-Isopropyl-1,3-dimethoxy-5-styrylbenzene

Cat. No.: B11829737
M. Wt: 282.4 g/mol
InChI Key: FXVZTPXCRKMNJO-ZHACJKMWSA-N
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Description

2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is a synthetic organic compound that has been noted in chemical literature, primarily as a derivative of other well-known bioactive compounds. Its core structure features a stilbene (B7821643) backbone, characterized by a 1,2-diphenylethylene motif, with isopropyl and dimethoxy substitutions on one of the phenyl rings. The presence of these functional groups is of interest to researchers exploring structure-activity relationships in related molecules.

Stilbenoids are a class of naturally occurring phenolic compounds produced by various plants in response to stress, injury, or infection. They share a common C6-C2-C6 carbon skeleton. This compound is classified as a synthetic stilbenoid. While not a natural product itself, its chemical architecture is directly derived from the stilbene framework. The key features that define its classification are the two phenyl rings connected by an ethylene (B1197577) bridge. The substitutions on this basic structure, namely the isopropyl group and the two methoxy (B1213986) groups, further categorize it as a specifically functionalized stilbenoid analog.

The general structure of a stilbenoid consists of two aromatic rings linked by a methylene (B1212753) bridge. The systematic name of the parent compound is 1,2-diphenylethene. The diverse biological activities of stilbenoids have spurred the synthesis of numerous analogs, such as this compound, to investigate how different functional groups impact their chemical and biological properties.

The significance of this compound in research is best understood through its relationship with the bioactive compound Tapinarof. Tapinarof, chemically known as (E)-2-Isopropyl-5-styrylbenzene-1,3-diol, is a naturally derived aryl hydrocarbon receptor (AhR) agonist. It has been the subject of extensive clinical research and is used as a topical treatment for plaque psoriasis.

This compound is the dimethoxy derivative of Tapinarof, meaning the two hydroxyl (-OH) groups on the resorcinol (B1680541) ring of Tapinarof are replaced by methoxy (-OCH3) groups. This structural modification is significant in medicinal chemistry, as methylation of hydroxyl groups can alter a compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, metabolic stability, and ability to interact with biological targets. Research into such analogs helps to elucidate the role of specific functional groups in the biological activity of the parent compound. The compound is sometimes referred to in commercial listings as "Dimethoxy Tapinarof". svaklifesciences.com

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
(E)-2-Isopropyl-1,3-dimethoxy-5-styrylbenzeneC19H22O2282.38141509-20-8
Tapinarof ((E)-2-Isopropyl-5-styrylbenzene-1,3-diol)C17H18O2254.3279338-84-4
(Z)-2-Isopropyl-5-styrylbenzene-1,3-diol (cis-Benvitimod)C17H18O2254.331622988-14-0

The presence of a carbon-carbon double bond in the ethylene bridge of the stilbene backbone allows for the existence of two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). In the (E)-isomer, the two phenyl rings are on opposite sides of the double bond, leading to a more linear and stable conformation. In the (Z)-isomer, the phenyl rings are on the same side of the double bond, resulting in a sterically hindered and generally less stable molecule.

The vast majority of scientific and commercial references to this compound specify the (E)-isomer, also referred to as the trans-isomer. svaklifesciences.com This is consistent with the broader stilbenoid family, where the trans-isomer is often the more biologically active and thermodynamically stable form.

While the (Z)-isomer of the parent compound, Tapinarof, is documented in scientific literature (cis-Benvitimod), there is a notable lack of specific academic research on (Z)-2-Isopropyl-1,3-dimethoxy-5-styrylbenzene. The study of stereoisomers is crucial as the different three-dimensional arrangements of atoms can lead to vastly different biological activities. The predominance of research on the (E)-isomer suggests that it is either more readily synthesized or considered more relevant for the research applications being explored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

1,3-dimethoxy-5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene

InChI

InChI=1S/C19H22O2/c1-14(2)19-17(20-3)12-16(13-18(19)21-4)11-10-15-8-6-5-7-9-15/h5-14H,1-4H3/b11-10+

InChI Key

FXVZTPXCRKMNJO-ZHACJKMWSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 1,3 Dimethoxy 5 Styrylbenzene

Classical and Contemporary Synthetic Routes

The creation of the 2-isopropyl-1,3-dimethoxy-5-styrylbenzene molecule can be approached through several reliable synthetic strategies, primarily involving the formation of the central ethylene (B1197577) bridge that defines the stilbene (B7821643) core.

The synthesis of this compound logically proceeds from advanced intermediates that already contain the substituted benzene (B151609) ring. A critical precursor is 3,5-dimethoxy-4-isopropylbenzaldehyde . This aldehyde contains the A-ring of the target molecule with the correct substitution pattern. Its preparation can be envisioned from 3,5-dimethoxybenzoic acid, which undergoes a Friedel-Crafts alkylation to introduce the isopropyl group, followed by reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde. fu-berlin.de

Another key intermediate is a halogenated derivative, such as 5-bromo-2-isopropyl-1,3-dimethoxybenzene . This compound serves as an essential partner in palladium-catalyzed cross-coupling reactions. The synthesis of this bromo-derivative would likely start from 1,3-dimethoxybenzene, which is first brominated and then subjected to Friedel-Crafts isopropylation.

The general synthetic logic involves coupling one of these key intermediates, which forms the A-ring, with a C2 synthon or a benzyl (B1604629) group that will form the B-ring and the connecting double bond.

The Mizoroki-Heck reaction is a powerful and widely used method for the synthesis of stilbenes. uliege.be This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an alkene. For the synthesis of this compound, this would involve the coupling of 5-bromo-2-isopropyl-1,3-dimethoxybenzene with styrene (B11656).

The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. A base, such as potassium carbonate or triethylamine, is required to regenerate the active catalyst. The reaction generally favors the formation of the more thermodynamically stable (E)-isomer of the stilbene product. nih.gov Microwave irradiation has been shown to significantly accelerate the reaction and improve yields. nih.gov

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF100Good to Excellent uliege.be
PVP-Pd NPsK₂CO₃H₂O/EtOH130-150 (MW)40-100 nih.gov
PdCl₂(PPh₃)₂NaOAcNMP120High uliege.be
This table presents typical conditions for Mizoroki-Heck reactions in stilbene synthesis.

Optimization of the Mizoroki-Heck reaction involves screening variables such as the palladium source, the ligand, the base, solvent, and temperature to maximize yield and stereoselectivity. nih.gov

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting carbonyl compounds into alkenes and are frequently employed for stilbene synthesis. juliethahn.comwiley-vch.de In this context, 3,5-dimethoxy-4-isopropylbenzaldehyde is reacted with a benzyl-derived phosphorus reagent.

In the classical Wittig reaction, benzyltriphenylphosphonium (B107652) halide is treated with a strong base to form a phosphorus ylide. This ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to yield the desired stilbene and triphenylphosphine (B44618) oxide. acs.orgelsevierpure.com A significant challenge with unstabilized ylides can be controlling the stereoselectivity, often resulting in a mixture of (E)- and (Z)-isomers. elsevierpure.com

The Horner-Wadsworth-Emmons (HWE) modification uses a phosphonate-stabilized carbanion, typically generated by treating a benzylphosphonate ester with a base like sodium hydride or potassium tert-butoxide. juliethahn.com The HWE reaction offers several advantages over the classical Wittig reaction, including the easy removal of the water-soluble phosphate (B84403) byproduct and generally higher (E)-stereoselectivity. wiley-vch.de Routes to Tapinarof, the demethylated analog of the target compound, have been described utilizing HWE olefination. nih.gov

Reaction TypePhosphorus ReagentBaseKey FeatureStereoselectivityReference
WittigBenzyltriphenylphosphonium haliden-BuLi, NaHForms unstabilized ylideOften favors (Z)-isomer elsevierpure.com
HWEDiethyl benzylphosphonateNaH, KOtBuForms stabilized carbanionStrongly favors (E)-isomer juliethahn.comwiley-vch.de
This table compares the classical Wittig and Horner-Wadsworth-Emmons reactions for stilbene synthesis.

Challenges and Optimization in Large-Scale Synthesis of this compound

Transitioning the synthesis of stilbenoids like this compound from laboratory scale to industrial production presents several challenges. Key issues include cost-effectiveness, reaction efficiency, product purity, stereochemical control, and environmental impact.

For coupling methods like the Mizoroki-Heck reaction, the high cost of the palladium catalyst and phosphine (B1218219) ligands can be a significant economic barrier. Catalyst deactivation, low turnover numbers (TON), and the need to remove residual palladium from the final product are major concerns, especially for pharmaceutical intermediates. Optimization focuses on developing highly active, ligand-free catalyst systems or robust catalysts with high turnover frequencies (TOF) to minimize catalyst loading. nih.gov Using environmentally benign solvents, such as aqueous media, is also a critical goal for green chemistry. nih.gov

In Wittig-type reactions, achieving high (E)-selectivity is crucial to avoid costly and difficult separation of stereoisomers. While the HWE reaction generally provides good (E)-selectivity, optimization of reaction conditions (base, solvent, temperature) may still be necessary. wiley-vch.de Another challenge is the stoichiometric generation of phosphine oxide or phosphate byproducts, which must be efficiently removed from the product stream. The development of one-pot Wittig-Heck procedures represents an optimization strategy to improve process efficiency by reducing intermediate isolation steps.

Radical Reactions and Solid-Phase Immobilization in Stilbene Synthesis

While less common for constructing the stilbene backbone, radical reactions play a role in the transformation of stilbenes. For instance, the photochemical E/Z isomerization of stilbenes can proceed through radical intermediates or excited states. uliege.be Iodine-catalyzed isomerization, often initiated by light, can be used to convert a mixture of isomers to the more stable (E)-form. wiley-vch.de Furthermore, the formation of a stilbene core radical cation has been observed during two-photon ionization processes, highlighting the potential for radical chemistry in the study of these molecules.

Solid-phase synthesis offers a powerful strategy for the preparation of stilbene libraries and can facilitate product purification by immobilizing one of the reactants on a polymer support. nih.gov For example, a styrene derivative can be attached to a resin and then subjected to a cross-metathesis reaction with another olefin. uliege.be This approach minimizes the formation of homocoupled byproducts and simplifies purification, as excess reagents and catalysts can be washed away before the final product is cleaved from the resin. uliege.be A solid-phase approach using a sulfonate linker has been developed for producing unsymmetrical trans-stilbenes via nickel-catalyzed cleavage and cross-coupling with Grignard reagents. nih.gov

Photochemical Behavior and Mechanistic Investigations of Dimethoxystilbenes

The photochemical behavior of stilbenes is dominated by trans-cis (E/Z) photoisomerization, a process that has been extensively studied as a model for understanding fundamental photochemical reactions. uliege.be For dimethoxystilbenes, such as 4,4'-dimethoxystilbene (B100889) (a close analog of the target compound), the methoxy (B1213986) groups significantly influence the isomerization dynamics.

Upon absorption of UV light, the molecule is promoted to an excited singlet state. From here, it undergoes rotation around the central double bond to reach a perpendicular, twisted geometry, which then deactivates back to the ground state, yielding a mixture of trans and cis isomers. The presence of electron-donating methoxy groups can alter the potential energy surface of the excited state and affect the isomerization barrier and quantum yield.

Mechanistic investigations have shown that the solvent plays a crucial role in the photoisomerization dynamics. Both solvent polarity and viscosity ("friction") can influence the rate of twisting. Studies on 4,4'-dimethoxystilbene have revealed that the potential energy surface is strongly coupled with solvent dynamics, indicating the importance of understanding microscopic friction and dielectric interactions on very short timescales.

Another important photochemical reaction of stilbenes is the Mallory reaction, an oxidative photocyclization. Under irradiation in the presence of an oxidizing agent like iodine, the cis-isomer of a stilbene can cyclize to form a dihydrophenanthrene intermediate, which is then oxidized to the corresponding phenanthrene (B1679779). This reaction is compatible with methoxy substituents and provides a synthetic route to polycyclic aromatic hydrocarbons from stilbene precursors.

Photo-induced Reactivity and Product Formation

The photochemistry of stilbenes is characterized by several competing processes originating from the excited singlet state. For this compound, the presence of two electron-donating methoxy groups on one of the phenyl rings is expected to play a significant role in its photo-induced reactivity.

In non-polar solvents, the primary photoreaction of many stilbene derivatives is the reversible trans-cis (or E/Z) isomerization. Upon absorption of UV light, the molecule is promoted to an excited singlet state, from which it can decay back to the ground state of either the trans or cis isomer. Another common pathway, particularly for the cis isomer, is an intramolecular 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. organicreactions.org This intermediate can then be oxidized in the presence of an oxidizing agent, such as iodine or oxygen, to yield a phenanthrene derivative. organicreactions.orgnih.gov

However, in the presence of protic solvents, especially acidic ones, the photoreactivity of methoxy-substituted stilbenes can be significantly altered. Studies on analogs such as trans-3,5-dimethoxystilbene have shown that in solvents like 2,2,2-trifluoroethanol (B45653) (TFE), photoaddition of the solvent to the double bond can occur. acs.orgnih.gov This reaction is initiated by the photoprotonation of the stilbene derivative by the acidic solvent, leading to the formation of a carbocation intermediate. The subsequent nucleophilic attack by the solvent on the carbocation yields the final solvent adduct. acs.orgnih.gov Given the electron-rich nature of the dimethoxy-substituted ring in this compound, it is highly probable that it would undergo a similar photoaddition reaction in acidic protic solvents.

The photophysical properties of trans-3,5-dimethoxystilbene, a close analog, have been studied, and the quantum yields for fluorescence and isomerization are presented in the table below. The high fluorescence quantum yield and low isomerization quantum yield in polar solvents are attributed to the formation of a highly polarized charge-transfer excited state. acs.org

Photophysical Properties of trans-3,5-dimethoxystilbene in Various Solvents
Solvent Fluorescence Quantum Yield (Φf) Isomerization Quantum Yield (Φt→c)
Cyclohexane0.280.33
Acetonitrile (B52724)0.700.04
Methanol (B129727)0.610.05
Data sourced from studies on analogous methoxy-substituted stilbenes. acs.orgnih.gov

Exploration of Carbocation Intermediates in Photoreactions

The formation of carbocation intermediates is a key step in the photoaddition reactions of electron-rich stilbenes in acidic solvents. Laser flash photolysis studies on methoxy-substituted stilbenes have provided direct evidence for the existence of these transient species. nih.gov

For this compound, excitation in a highly acidic and non-nucleophilic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) is expected to lead to photoprotonation. The two methoxy groups strongly activate the aromatic ring towards electrophilic attack, stabilizing the resulting carbocation. The protonation would likely occur at the α-carbon of the styryl group, leading to a benzylic carbocation that is further stabilized by resonance with the dimethoxy-substituted ring.

The proposed mechanism involves the following steps:

Excitation of the this compound molecule to its first excited singlet state.

Proton transfer from the acidic solvent to the excited state of the molecule, forming a carbocation intermediate.

Nucleophilic attack by the solvent (or another nucleophile present in the solution) on the carbocation.

Deprotonation to yield the final addition product.

Transient absorption spectroscopy is a powerful technique to detect and characterize such short-lived intermediates. In studies with analogous methoxy-stilbenes, transient species with absorption maxima characteristic of carbocations have been observed. nih.gov The lifetime and reactivity of these carbocations would be influenced by the solvent environment and the presence of nucleophiles. The isopropyl group on the dimethoxy-substituted ring of the target molecule is not expected to have a major electronic effect on the stability of the carbocation, but it may introduce some steric hindrance that could influence the rate of nucleophilic attack.

The exploration of these carbocation intermediates is crucial for understanding the detailed mechanism of the photoreactions of this compound and for controlling the product distribution in its photochemical transformations.

Structure Activity Relationship Sar Studies of 2 Isopropyl 1,3 Dimethoxy 5 Styrylbenzene and Its Analogues

Elucidation of Key Structural Motifs for Biological Activity

The core stilbene (B7821643) scaffold, consisting of two aromatic rings linked by an ethylene (B1197577) bridge, is fundamental to the activity of this class of compounds. rsc.org Modifications to this basic structure, such as the addition of methoxy (B1213986), isopropyl, and other groups, can significantly alter the molecule's biological and pharmacological properties. rsc.orgresearchgate.net

The substitution of hydroxyl groups with methoxy groups in the stilbene scaffold is a key strategy for enhancing bioavailability. nih.gov This modification increases lipophilicity and protects the molecule from rapid metabolism via glucuronidation and sulfation. nih.govnih.gov Methylation of hydroxyl groups has been shown to increase the lipophilicity of pterostilbene (B91288) compared to resveratrol (B1683913), leading to greater bioavailability and heightened pharmacological interest. mdpi.com

Research indicates that both the number and the position of methoxy groups are critical factors influencing cytotoxicity. nih.gov For instance, studies on human myeloid leukemia cells (HL-60 and THP-1) demonstrated that among several methoxy stilbenes, 3,4,4ʹ-tri-methoxystilbene and 3,4,2ʹ,4ʹ-tetra-methoxystilbene exhibited higher cytotoxicity than resveratrol and other analogues. nih.gov In some cases, methoxylation significantly boosts cytotoxic activity against cancer cells. mdpi.com For example, trans-3,4,5,4′-tetramethoxystilbene (3,4,5,4′-TMS) was found to have superior bioavailability compared to resveratrol. mdpi.com

Table 1: Comparative Cytotoxicity of Resveratrol and Methoxy Analogues in Human Leukemia Cell Lines
CompoundCell LineObserved EffectReference
Resveratrol (RSV)HL-60 & THP-1Base cytotoxicity nih.gov
3,4,4ʹ-tri-methoxystilbeneHL-60 & THP-1Higher cytotoxicity than RSV nih.gov
3,4,2ʹ,4ʹ-tetra-methoxystilbeneHL-60 & THP-1Higher cytotoxicity than RSV nih.gov
3,5,4ʹ-trimethoxystilbeneHepG2 CellsMore effective than resveratrol in suppressing growth mdpi.com

The styryl moiety is the foundational C6-C2-C6 skeleton that defines stilbenes, and its presence is essential for the characteristic biological activities of this compound class. mdpi.com The central ethylenic bridge allows for two stereoisomers, trans-(E) and cis-(Z), which can have different biological effects. mdpi.com

Specific information on the SAR of the isopropyl group at the 2-position of the stilbene scaffold is less detailed in broad literature. However, its presence on a related active compound, Tapinarof ((E)-2-isopropyl-5-styrylbenzene-1,3-diol), an aryl hydrocarbon receptor agonist, suggests its importance for specific biological interactions. tdcommons.org Studies on other classes of compounds, such as 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, have shown that substituents can influence receptor affinity through factors like lipophilicity. nih.gov This suggests the isopropyl group in 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene likely modulates the compound's lipophilicity and steric profile, thereby influencing its interaction with biological targets.

Comparative Analysis of (E)- and (Z)-Isomers on Molecular Interactions

Resveratrol and its analogues exist as two geometric isomers, cis-(Z) and trans-(E). nih.gov The trans-isomer is generally the more stable and common form. mdpi.com Comparative studies have shown that the biological efficacy can be highly dependent on this stereochemistry.

In many assays, the trans-isomer of resveratrol shows higher potency in inhibiting cellular proliferation compared to the cis-isomer. nih.gov However, this is not a universal rule, particularly when methoxy substitutions are involved. Studies on methylated resveratrol analogues have found that some Z-isomers display significantly higher antiproliferative activity than their corresponding E-isomers. researchgate.net For example, (Z)-3,5,4'-trimethoxystilbene was found to be more active than its (E)-isomer against several human cancer cell lines, including DU-145 (prostate), LNCaP (prostate), and KB (mouth epidermoid carcinoma). researchgate.net This highlights that the interplay between methoxylation and the configuration of the double bond is a critical factor in determining the ultimate biological activity. nih.govresearchgate.net

Table 2: Antiproliferative Activity Comparison of (E)- and (Z)-Isomers of Methylated Stilbenes
Compound PairCell Lines Where (Z)-Isomer is More ActiveReference
3,5,4'-trimethoxystilbeneDU-145, LNCaP, KB researchgate.net
Resveratrol(E)-isomer is more active in all tested lines researchgate.net

Structural Modifications and their Impact on Functional Properties

The stilbene scaffold serves as a versatile template for medicinal chemistry, allowing for structural modifications that can fine-tune functional properties and target specific biological pathways. rsc.orgnih.gov

The 3,5-dimethoxy-trans-stilbene scaffold is a common feature in many potent resveratrol analogues. This substitution pattern is present in pterostilbene, which demonstrates higher lipophilicity and metabolic stability compared to resveratrol. mdpi.com Synthetic analogues built upon this scaffold have been developed to target various biological processes.

For instance, a synthetic stilbene derivative, trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbene, was found to reduce reactive oxygen species (ROS) accumulation and prolong the mean lifespan in the model organism Caenorhabditis elegans, an effect not observed with resveratrol under the same conditions. nih.gov Other modifications, such as the introduction of an amino group at the para position of one of the aromatic rings, have led to the development of potent inhibitors of enzymes like aromatase and quinone reductase 2, which are relevant targets for cancer chemoprevention. nih.gov

The introduction of halogen atoms into the stilbene structure is another effective strategy for modifying its physicochemical and biological properties. nih.gov Halogenation can enhance metabolic stability, lipophilicity, and electronegativity, which may confer advantages to the compound's biophysical profile. researchgate.net

Studies on halogenated E-stilbenols have shown that such substitutions can affect activity and bioavailability. nih.govunich.it The introduction of halogens can provide the optimal lipophilicity for a compound to be considered a promising active agent. nih.gov For example, one study found that a derivative containing a trifluoromethyl group and a chlorine atom exhibited higher antioxidant activity than resveratrol. nih.govnih.gov Furthermore, the introduction of halogen groups has been linked to enhanced antibacterial activity in resveratrol derivatives. mdpi.com

Table 3: Impact of Halogenation on the Properties of Stilbene Analogues
ModificationObserved EffectReference
Introduction of halogensProvides optimum lipophilicity nih.govnih.gov
Trifluoromethyl group and chlorine atomIncreased antioxidant activity compared to Resveratrol nih.govnih.gov
Introduction of halogen groupsCould provide antibacterial activity mdpi.com
trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbeneReduced ROS and prolonged lifespan in C. elegans nih.gov

Prenylation and Oligomerization in Stilbenoid Derivatives

The structural modification of stilbenoids, including analogues of this compound, through prenylation and oligomerization has been a significant area of research to explore and enhance their therapeutic potential. These modifications have been shown to influence the biological activity of the parent compounds, often leading to increased potency and selectivity.

Prenylation, the attachment of a prenyl group (a five-carbon branched chain), can significantly impact the pharmacological properties of stilbenoids. This modification generally increases the lipophilicity of the molecule, which can enhance its interaction with biological membranes and cellular uptake. Research has shown that prenylation can favorably affect the anti-inflammatory and anticancer activities of stilbenoids.

Studies on a series of eighteen C- and O-prenylated stilbenoids, synthesized from resveratrol, piceatannol (B1677779), and oxyresveratrol (B150227), demonstrated that prenylation generally led to an increase in their anticancer activities against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The position of the prenyl group was found to be crucial for the observed bioactivity. For instance, 4-C-prenyl piceatannol was identified as the most potent compound among those tested, with an IC50 value of 12.71 ± 0.23 μM against HepG2 cells. In contrast, 5′-O-isopentenyl oxyresveratrol showed the least activity, with IC50 values greater than 100 μM for both cell lines. nih.govresearchgate.net This suggests that C-prenylation, particularly at the 4-position, is important for the antiproliferative activity of stilbenoids. nih.gov

The introduction of a prenyl group has also been shown to enhance the antioxidant activity of stilbenoids. Evaluation of the antioxidant capacity of various prenylated stilbenoids highlighted that the addition of a prenyl group, as well as increasing the length of the prenyl chain, can significantly boost their antioxidant potential.

Oligomerization, the process of linking two or more monomeric units, is another key structural modification in the diversification of stilbenoids. These oligomers, which can be dimers, trimers, tetramers, and even larger structures, often exhibit enhanced and sometimes novel biological activities compared to their monomeric precursors. The plant families Dipterocarpaceae and Vitaceae are known to be rich sources of a diverse range of resveratrol oligomers.

Structure-activity relationship studies of these oligomers have revealed that the degree of oligomerization and the specific linkages between the monomeric units play a critical role in their biological effects. For example, in a study evaluating the cytotoxic effects of resveratrol oligomers from Dipterocarpus hasseltii against murine leukemia P-388 cells, the tetramer hopeaphenol (B230904) was found to be a strong inhibitor. nih.gov

Similarly, a screening of six resveratrol oligomers from Vitis vinifera canes for their cytotoxic activity against human hepatocellular carcinoma cell lines (HepG2 and Hep3B) showed that the tetramer R2-viniferin was the most potent compound in HepG2 cells, with an IC50 value of 9.7 ± 0.4 µM at 72 hours. This was approximately three times more potent than resveratrol itself. nih.gov Interestingly, the activity of these oligomers can be cell-line specific.

The following tables summarize the cytotoxic activities of selected prenylated and oligomeric stilbenoid derivatives, illustrating the impact of these structural modifications on their anticancer properties.

Table 1: Cytotoxicity of Prenylated Stilbenoid Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-C-Prenyl piceatannolHepG212.71 ± 0.23
5′-O-Isopentenyl oxyresveratrolHepG2> 100
5′-O-Isopentenyl oxyresveratrolMCF-7> 100

Data sourced from a study on the cancer preventive activity of prenylated resveratrol and its derivatives. nih.govresearchgate.net

Table 2: Cytotoxicity of Resveratrol and its Oligomers against Human Hepatocellular Carcinoma Cell Lines (72h treatment)

CompoundCell LineIC50 (µM)
ResveratrolHepG230
ResveratrolHep3B21
R2-viniferin (Tetramer)HepG29.7 ± 0.4
R2-viniferin (Tetramer)Hep3B47.8 ± 2.8

Data sourced from a screening of natural stilbene oligomers from Vitis vinifera for anticancer activity. nih.gov

Molecular and Cellular Biological Activities of 2 Isopropyl 1,3 Dimethoxy 5 Styrylbenzene in Vitro Studies

Enzyme Modulation and Inhibition Profiles

Soluble epoxide hydrolase (sEH) is a therapeutic target in studies of inflammation and cardiovascular diseases. Its inhibition can lead to anti-inflammatory effects. However, no specific in vitro studies detailing the inhibitory activity of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene against sEH, including IC50 values or binding kinetics, were found.

Research on related stilbene (B7821643) compounds suggests potential interactions with various enzymes. However, specific enzymatic targets for this compound have not been identified in the available literature, precluding any detailed discussion of its broader enzymatic inhibition profile.

Immunomodulatory Mechanisms in Cellular Models

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses. There is no available data from in vitro studies to suggest that this compound acts as an agonist or antagonist of AhR, nor are there any findings on its influence on downstream signaling pathways in cellular models.

Interleukin-17A (IL-17A) and Interleukin-22 (IL-22) are cytokines that play a role in inflammatory processes. An investigation into the modulatory effects of this compound on the expression of these cytokines in cellular models yielded no specific results.

Antiproliferative Effects and Cell Growth Modulation

While many natural and synthetic stilbene derivatives have been investigated for their antiproliferative properties, there is a lack of specific in vitro studies examining the effect of this compound on cell growth and proliferation in various cell lines. Consequently, no data on its potential as a cell growth modulator can be presented.

Cytotoxicity against Specific Cancer Cell Lines (e.g., A549)

There is no publicly available scientific literature detailing the cytotoxic effects of this compound on the A549 human lung carcinoma cell line or any other specific cancer cell lines. Consequently, data regarding its potential anticancer activity, such as IC50 values, remains undetermined.

Involvement of Cellular Signaling Pathways (e.g., Akt/GSK-3β/β-catenin)

No research has been published that investigates the interaction of this compound with the Akt/GSK-3β/β-catenin signaling pathway or any other cellular signaling cascades. Its mechanism of action at the molecular level in cellular models is yet to be elucidated.

Induction of Autophagy

The potential for this compound to induce autophagy in cells has not been explored in any documented in vitro studies. There is no information on its effects on autophagic markers or pathways.

Antimicrobial Spectrum of Activity

Information regarding the antimicrobial properties of this compound is not available in the current body of scientific literature.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There are no specific studies that have evaluated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, its spectrum of antibacterial efficacy is unknown.

Antifungal Properties and Mechanisms

The antifungal potential of this compound has not been reported. No studies have been conducted to assess its activity against any fungal species or to determine its possible mechanisms of antifungal action.

Neuroprotective Potential in Cellular and Molecular Assays

There is a lack of research on the neuroprotective effects of this compound. No cellular or molecular assays have been published that would indicate any potential for this compound to protect neuronal cells from damage or degeneration.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Isopropyl 1,3 Dimethoxy 5 Styrylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

While specific experimental NMR data for this compound is not widely published in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar stilbene (B7821643) derivatives. For instance, the protons of the styryl group typically appear in the aromatic region of the ¹H NMR spectrum, with characteristic coupling constants for the trans olefinic protons. The methoxy (B1213986) groups would present as sharp singlets, and the isopropyl group would exhibit a characteristic septet and doublet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may not represent exact experimental values.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Isopropyl-CH3.0 - 3.5Septet~7.0
Isopropyl-CH₃1.2 - 1.4Doublet~7.0
Methoxy-OCH₃3.8 - 4.0SingletN/A
Aromatic-H6.5 - 7.5MultipletVarious
Olefinic-H7.0 - 7.2Doublet~16.0 (trans)

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings, the olefinic bond, the methoxy groups, and the isopropyl group would all resonate at distinct chemical shifts, providing a complete carbon fingerprint of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₉H₂₂O₂), the expected exact mass is 282.1620 g/mol .

In a typical electron ionization (EI) mass spectrum of a stilbenoid, the molecular ion peak (M⁺) would be prominent. The fragmentation pattern would likely involve the loss of methyl groups from the methoxy substituents and cleavage at the isopropyl group. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 2: Predicted Key Mass Fragments for this compound (Note: These are predicted fragments and their relative intensities may vary.)

m/z Possible Fragment
282[M]⁺ (Molecular Ion)
267[M - CH₃]⁺
239[M - C₃H₇]⁺
196[M - C₃H₇ - C₂H₃O]⁺

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound and for separating it from potential isomers and impurities. These techniques utilize a stationary phase, typically a C18 column, and a mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, to achieve separation based on the differential partitioning of the analytes.

A typical HPLC method for the analysis of stilbene derivatives would involve a gradient elution to ensure the separation of compounds with a range of polarities. nih.gov Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (MS). The retention time of the compound is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. The separation of the (E)- and (Z)-isomers of styrylbenzenes is also achievable with optimized HPLC methods. nih.gov

Table 3: Exemplar HPLC Method Parameters for Stilbene Analysis (Note: This is a general method and would require optimization for the specific compound.)

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 306 nm and 320 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound and its potential volatile metabolites, derivatization may be necessary to increase volatility and improve chromatographic performance. nih.gov

In the context of metabolite profiling, GC-MS can be used to identify and quantify small molecules in biological samples that may be related to the biotransformation of the parent compound. mdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component. The resulting total ion chromatogram (TIC) and the mass spectrum of each peak allow for the identification of known and unknown metabolites by comparison to spectral libraries.

X-ray Powder Diffraction (XRPD) for Solid-State Form Characterization of Related Compounds

Different crystalline forms, or polymorphs, of a compound can have different physical properties, including solubility and stability. XRPD patterns are unique to a specific crystalline form and are characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks. For example, a novel crystalline Form-S of Tapinarof has been identified and is characterized by its unique PXRD pattern with peaks at specific 2θ values. tdcommons.org This highlights the importance of XRPD in pharmaceutical development and materials science for ensuring the consistency and quality of a crystalline solid.

Table 4: Characteristic XRPD Peaks for a Crystalline Form of a Related Compound (Tapinarof Form-S) tdcommons.org

Peak Position (2θ ± 0.2°)
7.8
10.0
11.0
15.6
5.6
6.2
12.4
17.4
19.1
22.0
22.7

Computational and Theoretical Studies on 2 Isopropyl 1,3 Dimethoxy 5 Styrylbenzene

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding affinity and mode of interaction of a ligand (like 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene) with the active site of a protein or receptor. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability of the interaction and the conformational changes that may occur.

For this compound, these simulations could identify potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern its binding. This information is invaluable for understanding its potential pharmacological effects.

Table 1: Illustrative Molecular Docking Results

This table is a hypothetical representation of data that would be generated from molecular docking studies.

Target Receptor Binding Affinity (kcal/mol) Key Interacting Residues
Receptor A -8.5 TYR-123, PHE-234, LEU-345
Receptor B -7.2 VAL-56, ILE-67, ALA-78

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can determine various properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, DFT calculations could reveal how the isopropyl and dimethoxy substituents influence the electronic properties of the styrylbenzene core, thereby affecting its reactivity and potential metabolic pathways.

Table 2: Hypothetical Quantum Chemical Properties

This table illustrates the type of data obtained from quantum chemical calculations.

Property Calculated Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV

Prediction and Analysis of Photophysical Properties (e.g., Quantum Yields, Two-Photon Cross Sections)

The interaction of molecules with light is described by their photophysical properties. For styrylbenzene derivatives, which are known for their fluorescence and photoisomerization capabilities, these properties are of particular interest. Theoretical methods can predict absorption and emission spectra, fluorescence quantum yields (the efficiency of light emission after absorption), and two-photon absorption (TPA) cross-sections. TPA is a nonlinear optical process with applications in bioimaging and photodynamic therapy.

Computational studies on this compound could predict its behavior upon photoexcitation, which is crucial for evaluating its potential use in materials science or as a fluorescent probe.

Table 3: Predicted Photophysical Data

This table is a hypothetical representation of predicted photophysical properties.

Parameter Predicted Value
Maximum Absorption Wavelength (λmax) 320 nm
Maximum Emission Wavelength (λem) 400 nm
Fluorescence Quantum Yield (ΦF) 0.65

In Silico Predictions of Biological Target Interactions and Pathway Analysis

In silico target prediction involves using computational algorithms to identify potential biological targets of a molecule based on its chemical structure. These methods often rely on machine learning models trained on large datasets of known drug-target interactions. Once potential targets are identified, pathway analysis can be used to understand the broader biological context of these interactions, predicting how the molecule might affect cellular processes.

For this compound, these predictive studies could generate hypotheses about its mechanism of action and guide future experimental research. This approach can significantly accelerate the initial stages of drug discovery by prioritizing the most likely biological targets for further investigation.

Table 4: Illustrative In Silico Target Predictions

This table provides a hypothetical example of predicted biological targets.

Predicted Target Confidence Score Associated Pathway
Protein Kinase X 0.85 MAPK Signaling Pathway
Nuclear Receptor Y 0.78 Steroid Hormone Biosynthesis

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The rational design of analogues based on the 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene structure is a key strategy for enhancing its therapeutic potential. The stilbene (B7821643) scaffold is highly versatile and lends itself to a variety of chemical modifications aimed at improving bioactivity and pharmacokinetic properties. nih.gov

Strategic Modifications:

Substitution Pattern: The biological activity of stilbenoids is highly dependent on the substitution patterns on their aromatic rings. nih.gov Future synthesis efforts could focus on altering the position and nature of substituents. For instance, studies on other stilbenes have shown that the number and location of hydroxyl and methoxy (B1213986) groups can significantly influence anticancer and antioxidant activity. nih.govnih.gov Analogues of this compound could be synthesized by varying these groups to optimize interactions with biological targets.

Introducing Heterocycles: Incorporating nitrogen- or sulfur-containing heterocyclic rings in place of one of the benzene (B151609) rings can create novel chemical entities with distinct biological profiles. Such modifications have been shown to yield compounds with potent antimicrobial or anticancer properties. nih.gov

Modifying the Ethylene (B1197577) Bridge: The ethylene bridge connecting the two aryl rings is another site for modification. The synthesis of analogues with altered stereochemistry (e.g., (Z)-isomers instead of the more common (E)-isomers) has produced compounds with significant antiproliferative activity against various cancer cell lines. nih.govfigshare.com

Synthetic Methodologies: Established synthetic routes like the Wittig reaction, Heck coupling, or Perkin reaction can be employed to create a library of analogues. researchgate.netresearchgate.net For example, the Wittig reaction is a common method for synthesizing both (E)- and (Z)-stilbene isomers. researchgate.net These synthetic strategies would allow for systematic exploration of structure-activity relationships (SAR), providing crucial data for designing compounds with superior potency and selectivity. nih.gov

Table 1: Potential Strategies for Analogue Design and Their Rationale

Modification Strategy Rationale Potential Outcome
Varying hydroxyl/methoxy groups Modulate antioxidant potential and protein binding affinity. nih.gov Enhanced anticancer or anti-inflammatory activity.
Introducing bulky side groups Prevent aggregation-caused quenching of fluorescence; improve device performance in optoelectronics. uclm.es Improved photophysical properties for imaging applications.
Creating cis-(Z) isomers Altered geometry may improve binding to specific targets like tubulin. nih.gov Increased potency as anticancer agents.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While stilbenoids as a class are known to interact with numerous biological pathways, the specific targets of this compound remain largely unexplored. Future research should aim to deconstruct its mechanism of action and identify novel molecular targets.

Potential Mechanisms to Investigate:

Anticancer Pathways: Research on structurally similar compounds suggests promising avenues. For instance, some synthetic styrylbenzene derivatives induce cancer cell death by causing cell cycle arrest at the G2/M phase and triggering apoptosis. figshare.com Investigating whether this compound or its analogues can inhibit tubulin polymerization, a target for many antimitotic drugs, would be a valuable pursuit. nih.gov

Anti-inflammatory Signaling: Stilbenoids are known to modulate key inflammatory pathways, such as those involving NF-κB, MAPK, and JAK/STAT, thereby reducing the production of pro-inflammatory cytokines. mdpi.com Future studies could use cellular and animal models of inflammation to determine if this compound can inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). mdpi.com

Modulation of Cellular Defense: Many stilbenes exert protective effects by activating the Nrf2/ARE pathway, a critical regulator of cellular antioxidant defenses. researchgate.netnih.gov Investigating the ability of this compound to induce the expression of antioxidant and phase II detoxifying enzymes via Nrf2 activation could reveal a key mechanism for its potential cytoprotective effects. nih.gov

Antimicrobial Action: The antimicrobial mechanisms of stilbenoids are diverse, ranging from disruption of the cell membrane and inhibition of DNA or key enzymes to preventing biofilm formation. mdpi.com High-throughput screening could be used to assess the activity of this compound against a panel of pathogenic bacteria and fungi to uncover its potential as an anti-infective agent. nih.gov

Development as Molecular Probes for Cellular and Subcellular Studies

The inherent photophysical properties of the styrylbenzene scaffold make it an excellent candidate for development into sophisticated molecular tools for chemical biology. researchgate.netuni-heidelberg.de

Fluorescent Reporters

Styrylbenzene derivatives are known for their fluorescent properties, which can be tuned through chemical modification. researchgate.netuni-heidelberg.de This makes them ideal for creating probes to visualize cellular structures and processes.

Targeted Imaging: By attaching specific ligands or charged moieties, analogues of this compound could be designed to accumulate in specific organelles like mitochondria or the plasma membrane. nih.govresearchgate.net For example, the introduction of a pyridinium (B92312) group has been used to create styryl dyes that effectively stain mitochondria. nih.gov

Sensing Applications: The fluorescence of styrylbenzene derivatives can be sensitive to the local microenvironment, such as polarity or the presence of specific ions. This property can be exploited to create sensors for detecting metal ions like mercury(II) in aqueous solutions or for reporting on changes within the cell. uni-heidelberg.demdpi.com Researchers have also developed novel styrylbenzene compounds for detecting amyloid deposits, highlighting their diagnostic potential. nih.gov

Table 2: Photophysical Properties of Selected Styrylbenzene Derivatives

Compound Type Key Photophysical Property Potential Application Reference
Methoxy-trans-stilbenes High fluorescence quantum yield (up to 0.69) Solid-state lighting, organic electronics nih.gov
Styrylbenzazoles Tunable absorption wavelengths and quantum yields Molecular photoswitches diva-portal.org
1,4-Bis(styryl)benzene Fluorescence quenching upon ion binding Fluorescent sensor for Hg(II) mdpi.com

Photoremovable Protecting Groups

Photoremovable protecting groups (PPGs), also known as photocages, are molecules that can release a bioactive compound upon exposure to light. nih.govwikipedia.org This technology allows for precise spatial and temporal control over biological processes. nih.gov The photosensitivity of the stilbene core could be harnessed to develop novel PPGs.

Designing Styrylbenzene Cages: Future research could focus on modifying the this compound structure to create a photocage. This would involve designing a derivative that can be covalently attached to a bioactive molecule (like a neurotransmitter or a drug), rendering it inactive. Upon irradiation with a specific wavelength of light, the styrylbenzene cage would cleave, releasing the active molecule in a controlled manner. nih.govmdpi.com

Visible-Light Activation: A significant goal in PPG development is to create systems that are activated by visible light, which is less damaging to biological tissues than UV light. techconnect.org The tunable electronic properties of the styrylbenzene scaffold offer a promising platform for designing PPGs that absorb in the visible spectrum.

Investigating its Role in Microbial Communication and Ecological Interactions

In nature, stilbenes are synthesized by plants as phytoalexins—compounds produced as a defense against biotic and abiotic stresses, such as microbial infections and UV radiation. nih.govnih.gov This ecological role suggests that this compound could be involved in complex interactions within ecosystems.

Plant Defense Mechanisms: A primary research direction is to determine if this specific compound is produced naturally by any plant species and whether its synthesis is induced by fungal or bacterial pathogens. researchgate.net Investigating its antifungal and antibacterial spectrum could confirm its role as a phytoalexin. Studies have shown that methylation of hydroxyl groups on the stilbene core, a feature present in this compound, can enhance antifungal activity. nih.govnih.gov

Microbial Communication: Plants and microbes engage in a constant chemical dialogue. Stilbenoids released by plants can influence the behavior of soil microbes, including both pathogens and symbionts. Future studies could explore whether this compound can disrupt quorum sensing in pathogenic bacteria or influence the formation of microbial biofilms, which are key aspects of microbial communication and virulence. mdpi.com

Allelopathy and Herbivore Deterrence: Stilbenes can also act as allelopathic agents, inhibiting the growth of competing plants, or as deterrents to herbivores. nih.gov Research into the effects of this compound on seed germination of other plant species or its palatability to insects could uncover broader ecological functions.

Q & A

Q. What are the optimal conditions for synthesizing 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene to maximize yield and purity?

Methodological Answer:

  • Reaction Setup : Use a suspension of precursors in dry benzene with a base (e.g., Et₃N) under inert conditions. Stir at 80°C for 2 hours to ensure complete reaction .
  • Purification : Employ column chromatography on Al₂O₃ to isolate the product. For geometric isomers (e.g., cis/trans), use preparative TLC on Al₂O₃ with a solvent system optimized for polarity (e.g., hexane/ethyl acetate) .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 7 mmol diamine per 6 mmol cyclopropenylium iodide) to minimize side products .

Q. How can NMR spectroscopy effectively characterize the structural features of this compound?

Methodological Answer:

  • 1H NMR Analysis : Use a 300 MHz spectrometer in CDCl₃. Key signals include:
    • Aromatic protons: δ 6.8–7.5 ppm (styryl group and substituted benzene).
    • Methoxy groups: δ ~3.8 ppm (singlet, integrating for six protons).
    • Isopropyl group: δ 1.2–1.4 ppm (doublet for CH₃ groups) and δ 2.5–3.0 ppm (methine proton) .
  • Validation : Compare experimental shifts with computational predictions (e.g., DFT) or reference compounds to confirm substitution patterns.

Advanced Research Questions

Q. What advanced chromatographic techniques are recommended for separating geometric isomers of styrylbenzene derivatives?

Methodological Answer:

  • Isomer Separation : Use preparative TLC on Al₂O₃ with a hexane/ethyl acetate gradient (e.g., 8:2 ratio). Cis isomers typically exhibit lower Rf values than trans due to polarity differences .
  • HPLC Optimization : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Monitor UV absorbance at 254 nm for styryl conjugation .

Q. What methodologies resolve the stereochemical configuration of substituted benzene derivatives via X-ray crystallography?

Methodological Answer:

  • Crystal Growth : Recrystallize the compound from a solvent mixture (e.g., dichloromethane/hexane) at low temperature (−20°C) to obtain suitable single crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å). Solve the structure via direct methods (e.g., SHELXS) and refine with SHELXL .
  • Validation : Calculate R-factor (<5%) and check for thermal ellipsoid anomalies to confirm stereochemical assignments .

Q. How should researchers address discrepancies in spectroscopic data when characterizing complex aromatic compounds?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, inconsistent NOE effects in NMR may indicate dynamic rotational barriers, resolved via variable-temperature NMR .
  • Computational Support : Perform DFT calculations (e.g., Gaussian 16) to model electronic environments and predict spectral patterns. Compare with experimental data to identify outliers .

Q. How do substituent variations on the styryl group influence the electronic and steric properties of the compound?

Methodological Answer:

  • Electronic Effects : Introduce electron-donating groups (e.g., methoxy) to the styryl moiety to redshift UV-Vis absorption (λmax ~300–350 nm). Use Hammett σ constants to quantify substituent effects .
  • Steric Analysis : Compare X-ray crystallographic data of analogs (e.g., tert-butyl vs. isopropyl) to assess torsional angles and steric hindrance. Molecular mechanics simulations (e.g., MMFF94) can predict conformational preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.